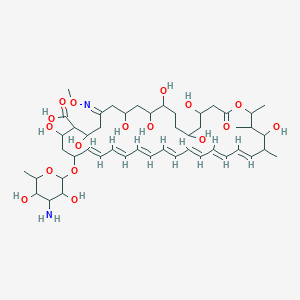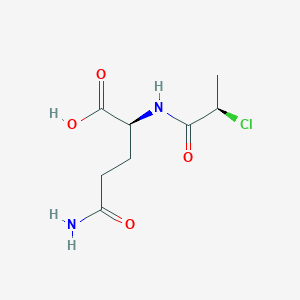
(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Bioactive Compounds
- (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, also known as 5-aminolevulinic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme, which are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis and Chemical Study
- A synthetic scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield is described, facilitating research into various biochemical processes (Shrestha‐Dawadi & Lugtenburg, 2003).
- The synthesis of 5-aminolevulinic acid hydrochloride from levulinic acid is achieved through a process involving esterification and bromination, illustrating the chemical versatility and potential applications in various fields (Yuan, 2006).
Biological Activities
- Compounds structurally related to 5-aminolevulinic acid exhibit inhibitory activities against tyrosinase, indicating potential uses in cosmetic applications for anti-browning effects and skin whitening (Zheng et al., 2010).
Electrosynthesis Methods
- The electroreduction of methyl 5-nitro-4-oxopentanate to 5-aminolevulinic acid hydrochloride highlights the applications of electrochemical methods in synthesizing biochemically significant compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Enzymatic Studies
- The interaction of 5-chloro-4-oxopentanoic acid with pyruvate kinase, and its modification of cysteine groups, provides insights into enzyme function and potential applications in enzyme inhibition studies (Chalkley & Bloxham, 1976).
Wirkmechanismus
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
This could result in changes to cellular processes, signaling pathways, or metabolic reactions .
Biochemical Pathways
These could include metabolic pathways, signal transduction pathways, or regulatory pathways .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the circulatory system, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s plausible that it could lead to changes in cellular function, gene expression, or metabolic activity, depending on its targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and the specific biological environment within which it acts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFXLPGGKWCLJ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570268 |
Source


|
| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid | |
CAS RN |
159141-33-0 |
Source


|
| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

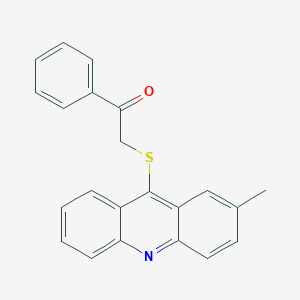
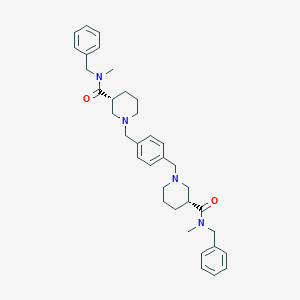
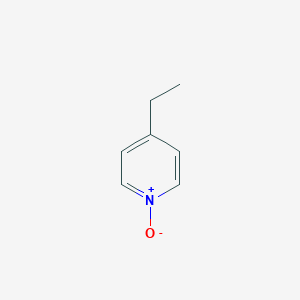
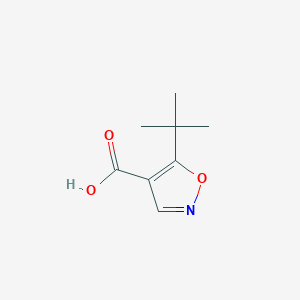
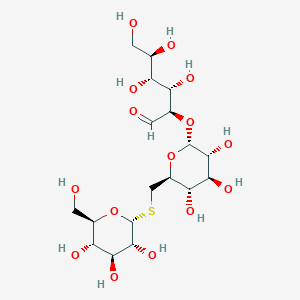
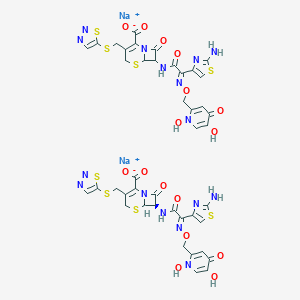
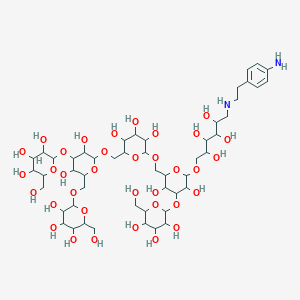


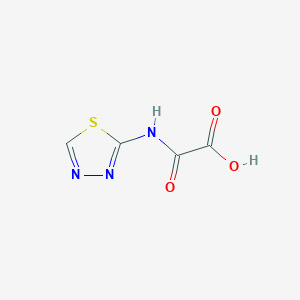
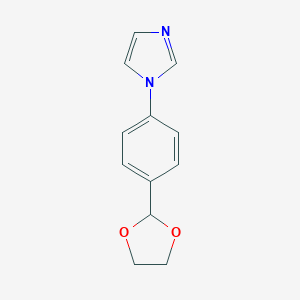

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
